(1R,2S)-2-phenylcyclohexan-1-amine
Overview
Description
(1R,2S)-2-Phenylcyclohexan-1-amine is a chiral amine with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. The presence of a phenyl group attached to the cyclohexane ring imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of (1R,2S)-2-phenylcyclohexan-1-amine can be achieved through several methods, including enantioselective synthesis and resolution of racemic mixtures. One common approach involves the asymmetric hydrogenation of 2-phenylcyclohexanone using chiral catalysts. This method ensures high enantioselectivity and yields the desired (1R,2S) isomer. Another method involves the resolution of racemic 2-phenylcyclohexan-1-amine using chiral acids to form diastereomeric salts, which can be separated by crystallization .
Chemical Reactions Analysis
(1R,2S)-2-Phenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups using reagents like alkyl halides or tosylates
Scientific Research Applications
(1R,2S)-2-Phenylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in the development of chiral catalysts.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of (1R,2S)-2-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and anxiety .
Comparison with Similar Compounds
(1R,2S)-2-Phenylcyclohexan-1-amine can be compared with other similar compounds, such as:
(1R,2S)-2-Phenylcyclopropanaminium: This compound is a monoamine oxidase inhibitor used in the treatment of depression and anxiety.
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: This compound is used in pharmaceutical research for its unique chemical properties and potential therapeutic applications.
(1R,2S)-2-Amino-1,2-diphenylethanol: This compound is used in the synthesis of chiral pharmaceuticals and as a ligand in asymmetric catalysis.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1R,2S)-2-phenylcyclohexan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJIPLWGNJQJRM-NWDGAFQWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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